molecular formula C15H23N6O5S+ B1665520 S-adenosylmethionine CAS No. 29908-03-0

S-adenosylmethionine

Cat. No. B1665520
CAS RN: 29908-03-0
M. Wt: 399.4 g/mol
InChI Key: MEFKEPWMEQBLKI-AIRLBKTGSA-N
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Description

S-adenosylmethionine (SAMe) is a common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation . It is a direct metabolite of the essential amino acid L-methionine . Most SAMe is produced and consumed in the liver . It is involved in the methylation of various substrates such as nucleic acids, proteins, lipids, and secondary metabolites .


Synthesis Analysis

SAMe is synthesized from adenosine triphosphate (ATP) and methionine by the enzyme methionine adenosyltransferase . The demethylation of SAMe produces S-adenosylhomocysteine (SAH), an inhibitor of methyltransferases and the precursor of homocysteine .


Molecular Structure Analysis

S-adenosylmethionine consists of the adenosyl group attached to the sulfur of methionine, providing it with a positive charge . It is synthesized from ATP and methionine by S-Adenosylmethionine synthetase enzyme .


Chemical Reactions Analysis

SAMe is involved in more than 40 known methyl transfers to various substrates . It plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . It is also involved in four key metabolic pathways: transmethylation, transsulphuration, polyamine synthesis, and 5′‐deoxyadenosyl 5′‐radical–mediated biochemical transformations .


Physical And Chemical Properties Analysis

SAMe is a natural substance present in the cells of the body . It is a direct metabolite of the essential amino acid L-methionine . The product was administered orally to rats and pharmacokinetic parameters were evaluated .

Scientific Research Applications

1. Biochemical and Molecular Roles

S-Adenosylmethionine (SAM) plays a central role in cellular biochemistry. As a precursor to methylation, aminopropylation, and transsulfuration pathways, its biochemical and molecular significance has been extensively studied. Research has highlighted its involvement in diverse clinical conditions, including depression, liver disease, and osteoarthritis (Bottiglieri, 2002).

2. SAM in Yeast Gene Manipulation

Efforts to enhance SAM accumulation in yeast through genetic manipulation are underway. By overexpressing, mutating, or deleting certain yeast genes, researchers aim to develop a more efficient and cost-effective method for SAM production. This approach has potential industrial applications for producing SAM in large quantities (Kanai et al., 2017).

3. Chemical Utilization of SAM

SAM serves as a source of various chemical groups, contributing to the synthesis of multiple bioactive molecules. Its role in transferring methyl, methylene, amino, ribosyl, and aminopropyl groups underlines its chemical versatility. SAM is also crucial in generating 5'-deoxyadenosyl radicals, initiating diverse metabolic reactions and biosynthetic pathways (Fontecave et al., 2004).

4. SAM in Parasite

MetabolismSAM is integral to the metabolism of various protozoan parasites, impacting global health significantly. Its involvement in biological methyl transfer reactions, synthesis of polyamines like spermidine and spermine, and its role in trans-sulfuration pathways essential for glutathione and trypanothione synthesis in trypanosomatids, highlight its diverse biological importance in these organisms (Reguera et al., 2007).

5. SAM Synthesis and Regulation

SAM synthesis is influenced by selective N6-Adenosine Methylation and mRNA degradation. This process, involving METTL16 and YTHDC1, is crucial for maintaining appropriate intracellular SAM levels, affecting DNA and histone methylation and, subsequently, gene expression regulation (Shima et al., 2017).

6. Discovery of SAM Inhibitors

Virtual screening has led to the discovery of novel types of SAM synthesis inhibitors, potentially significant for anticancer and antimicrobial agent development. This underscores SAM's crucial role at the intersection of nucleotide and amino acid metabolism (Taylor et al., 2009).

Safety And Hazards

While the studies reported only mild, transient, or non-clinically relevant side effects , it is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and use with local exhaust ventilation .

Future Directions

SAMe might be a new target of autophagy regulators and be widely used in the treatment of various diseases . It has shown antidepressant effects and may expand the available options for treating major depressive disorder (MDD) .

properties

IUPAC Name

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFKEPWMEQBLKI-AIRLBKTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032019
Record name S-Adenosylmethionine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules.
Record name Ademetionine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00118
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

S-adenosylmethionine

CAS RN

29908-03-0, 78548-84-2, 91279-78-6
Record name S-Adenosyl-L-methionine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ademetionine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ademetionine, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ademetionine, (R)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ademetionine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-Adenosylmethionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6032019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADEMETIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ADEMETIONINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ADEMETIONINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-adenosylmethionine

Citations

For This Compound
92,000
Citations
SC Lu - The international journal of biochemistry & cell biology, 2000 - Elsevier
S-Adenosyl-lmethionine (SAM) is an important molecule in normal cell function and survival. SAM is utilized by three key metabolic pathways: transmethylation; transsulfuration; and …
Number of citations: 606 www.sciencedirect.com
M Fontecave, M Atta, E Mulliez - Trends in biochemical sciences, 2004 - cell.com
S-adenosylmethionine (SAM or AdoMet) is a biological sulfonium compound known as the major biological methyl donor in reactions catalyzed by methyltransferases. SAM is also used …
Number of citations: 651 www.cell.com
MA Grillo, S Colombatto - Amino acids, 2008 - Springer
S-adenosylmethionine is involved in many processes, mainly methylation, polyamine synthesis and radical-based catalysis. It is synthesised through the catalysis of differently regulated …
Number of citations: 172 link.springer.com
JB Broderick, BR Duffus, KS Duschene… - Chemical …, 2014 - ACS Publications
It was once widely held that nearly all reactions in biology were catalyzed via mechanisms involving paired electron species. Beginning approximately 40 years ago, this paradigm was …
Number of citations: 691 pubs.acs.org
WAM Loenen - Biochemical Society Transactions, 2006 - portlandpress.com
SAM (S-adenosylmethionine, also known as AdoMet) is well known as the methyl donor for the majority of methyltransferases that modify DNA, RNA, histones and other proteins, …
Number of citations: 413 portlandpress.com
JM Mato, L Alvarez, P Ortiz, MA Pajares - Pharmacology & therapeutics, 1997 - Elsevier
Methionine adenosyltransferase (MAT) is an ubiquitous enzyme that catalyzes the synthesis of S-adenosylmethionine from methionine and ATP. In mammals, there are two genes …
Number of citations: 627 www.sciencedirect.com
CS Lieber, L Packer - The American journal of clinical nutrition, 2002 - academic.oup.com
… In this symposium, experts presented an up-to-date review of the molecular and biological aspects of S-adenosylmethionine (SAMe), especially as these pertain to pathology in the …
Number of citations: 173 academic.oup.com
T Bottiglieri, K Hyland, EH Reynolds - Drugs, 1994 - Springer
This review focuses on the biochemical and clinical aspects of methylation in neuropsychiatrie disorders and the clinical potential of their treatment with ademetionine (S-…
Number of citations: 319 link.springer.com
PZ Kozbial, AR Mushegian - BMC structural …, 2005 - bmcstructbiol.biomedcentral.com
… S-adenosylmethionine is a source of diverse chemical groups used in … S-adenosylmethionine, transfer of methyl group, is performed by a large class of enzymes, S-adenosylmethionine-…
Number of citations: 336 bmcstructbiol.biomedcentral.com
JM Mato, ML Martínez-Chantar, SC Lu - Annals of hepatology, 2015 - medigraphic.com
Methionine is an essential amino acid that is metabolized mainly by the liver where it is converted to S-adenosylmethionine (SAMe) by the enzyme methionine adenosyltransferase. …
Number of citations: 198 www.medigraphic.com

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